molecular formula C4H2BrClS B2822054 2-Bromo-4-chlorothiophene CAS No. 32431-92-8

2-Bromo-4-chlorothiophene

Cat. No.: B2822054
CAS No.: 32431-92-8
M. Wt: 197.47
InChI Key: DMXXYTGIEQSMCO-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.

Safety and Hazards

2-Bromo-4-chlorothiophene is harmful if swallowed or in contact with skin, and it causes skin irritation . It is also harmful if inhaled and may cause respiratory irritation . It is recommended to use personal protective equipment and avoid breathing its mist, vapors, or spray .

Future Directions

The future directions of 2-Bromo-4-chlorothiophene research could involve the development of new methods for the synthesis of thiophene-based conjugated polymers for electronic applications . This includes the exploration of direct arylation polymerization (DArP) protocol that has shown potential to lessen the drawbacks of conventional polymerization techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorothiophene can be synthesized through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by treating it with lithium diisopropylamide (LDA) followed by the addition of hexachloroethane (C2Cl6) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

  • 2-Bromo-3-chlorothiophene
  • 2,5-Dibromothiophene
  • 2-Chloro-4-iodothiophene

Comparison: 2-Bromo-4-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo. Compared to other halogenated thiophenes, this compound may offer distinct advantages in terms of selectivity and efficiency in synthetic applications .

Properties

IUPAC Name

2-bromo-4-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-4-1-3(6)2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXXYTGIEQSMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-92-8
Record name 2-bromo-4-chlorothiophene
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